2-(3,3,3-Trifluoropropoxy)benzaldehyde
Description
2-(3,3,3-Trifluoropropoxy)benzaldehyde is a benzaldehyde derivative substituted with a 3,3,3-trifluoropropoxy group at the 2-position of the aromatic ring. This compound is characterized by its electron-withdrawing trifluoromethyl (CF₃) moiety within the alkoxy chain, which significantly influences its electronic, physical, and biological properties. The trifluoropropoxy group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)5-6-15-9-4-2-1-3-8(9)7-14/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTYXLWOEBPNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) 6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde
- Structure : Differs by a fluorine atom at the 6-position of the benzaldehyde ring.
- This modification may also affect solubility and crystallinity compared to the parent compound .
(b) 2-Fluoro-6-(3,3,3-Trifluoropropoxy)benzaldehyde
Functional Group Modifications
(a) Flufenprox (Insecticide)
- Structure : Contains a 3,3,3-trifluoropropoxy group linked to a biphenyl ether scaffold.
- Comparison : While both compounds share the trifluoropropoxy group, flufenprox’s larger aromatic system and additional ethoxyphenyl moiety enhance its insecticidal activity by improving lipid membrane penetration and target (e.g., sodium channels) affinity .
(b) 3-(Trifluoromethyl)benzaldehyde
- Structure : A meta-substituted trifluoromethyl group instead of a 2-position trifluoropropoxy chain.
- Impact : The CF₃ group provides stronger electron-withdrawing effects but lacks the alkoxy chain’s flexibility, reducing lipophilicity and metabolic stability. This makes 3-(trifluoromethyl)benzaldehyde less favorable for applications requiring prolonged bioavailability .
(a) Compound 9 from Aspergillus sp. EGF15-0-3
- Structure : Features a pyran ring formed between the 2-position alkyl chain and 3-hydroxy group.
- Comparison : Unlike 2-(3,3,3-Trifluoropropoxy)benzaldehyde, this compound’s fused ring system enhances rigidity and hydrogen-bonding capacity, contributing to its antitumor activity against drug-resistant cancers .
(b) Cangrelor (Anti-platelet Agent)
- Structure : Contains a 3,3,3-trifluoropropylthio group.
- This substitution highlights the trade-off between stability and reactivity in drug design .
Physicochemical Properties
| Compound | Substituent(s) | LogP* | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| This compound | 2-OCH₂CF₂CF₃ | 3.2 | 0.15 (Water) | Pharmaceutical Intermediate |
| 6-Fluoro-2-(3,3,3-Trifluoropropoxy)benzaldehyde | 2-OCH₂CF₂CF₃, 6-F | 3.5 | 0.09 (Water) | Agrochemical Research |
| 3-(Trifluoromethyl)benzaldehyde | 3-CF₃ | 2.1 | 0.45 (Water) | Organic Synthesis |
| Flufenprox | Complex biphenyl trifluoropropoxy | 5.8 | <0.01 (Water) | Insecticide |
*Predicted using fragment-based methods.
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